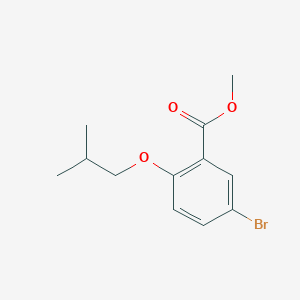

![molecular formula C20H23N3O2 B2381644 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone CAS No. 2309314-91-6](/img/structure/B2381644.png)

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.

BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis

The compound has been used in Rh(iii)-Catalyzed switchable C–H monoalkenylation and dialkenylation of 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation . This process allows for the selective synthesis of mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines in moderate to good yields .

Tubulin Polymerization Inhibitors

The compound has shown potential as a tubulin polymerization inhibitor . A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed, synthesized and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .

Anticancer Agents

In addition to being a tubulin polymerization inhibitor, the compound has also shown potential as an anticancer agent . Among the series of novel compounds evaluated, compound 6q showed the most potent tubulin polymerization inhibitory activity and in vitro growth inhibitory activity against A549, MCF-7 and HepG2 cell lines .

Divergent Synthesis

The compound has been used in the divergent synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one 3 and fluorenone 9 derivatives using ortho-alkynylarylketones as common precursors . The synthesis employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .

Antimicrobial Potential

The compound has shown good antimicrobial potential . Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Biological and Pharmaceutical Activities

Coumarin (2H-chromen-2-one) and its derivatives, which include the compound , have a wide range of biological and pharmaceutical activities . They possess antitumor, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities .

Mécanisme D'action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

The compound interacts with its targets, JAK1 and JAK2, through a process called ubiquitination and degradation . This process is mediated by E3 ligase, which is part of the protein degradation targeting chimeras (PROTACs) that the compound is based on . The compound effectively inhibits the release of pro-inflammatory cytokines by promoting the degradation of JAK .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in the regulation of specific inflammatory genes and adaptive immune responses . By degrading JAK1 and JAK2, the compound significantly inhibits type I, II, and III adaptive immunity .

Pharmacokinetics

It is known that the compound is prepared as a topical formulation, suggesting that it is intended for local application .

Result of Action

The compound’s action results in a significant reduction in the severity of atopic dermatitis (AD), as evidenced by a decrease in skin lesion clearance rate and AD severity score (SCORAD) . This suggests that the compound has therapeutic potential in the treatment of AD .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in the treatment of AD . The compound, being a jak1/jak2 degrader based on protac and prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-20(19-9-6-14-4-1-2-5-18(14)25-19)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17,19H,6-9,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDVMYWJRSGIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)N5C=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2381570.png)

![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2381576.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)

![Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate](/img/structure/B2381578.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)

![(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2381582.png)

![1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B2381583.png)